molecular formula C10H12ClNOS B1416503 2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide CAS No. 1175771-39-7

2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B1416503
CAS No.: 1175771-39-7
M. Wt: 229.73 g/mol
InChI Key: RKZRWNKEBVWBDW-UHFFFAOYSA-N
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Comparison with Similar Compounds

2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide can be compared with other similar compounds such as:

The presence of both the cyclopropyl group and the chlorine atom in this compound makes it unique and potentially more versatile in various applications .

Biological Activity

2-Chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the acetamide class and is characterized by the presence of a chloro group, a cyclopropyl moiety, and a thiophene derivative, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClNOSC_{10}H_{12}ClNOS. The compound's structure includes:

  • Chloro group : Enhances electrophilicity, allowing for nucleophilic substitution reactions.
  • Cyclopropyl moiety : Influences pharmacokinetic properties.
  • Thiophene ring : Contributes to biological activity through its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various chloroacetamides, including this compound. The compound has shown effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Less effective compared to Gram-positive strains.
  • Fungi : Moderate activity against Candida albicans.

The presence of halogenated substituents in the phenyl ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored through in vitro assays that measure its effect on cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been a significant focus, as this enzyme plays a crucial role in the inflammatory response. Preliminary results indicate that derivatives of this compound may exhibit selective inhibition of COX-2, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents significantly affect the biological activity of chloroacetamides. For instance, electron-releasing groups enhance anti-inflammatory activity, while lipophilicity is crucial for antimicrobial efficacy .

Compound NameStructure FeaturesBiological ActivityUniqueness
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamideContains thiazole instead of thiopheneAnti-tubercular activityDifferent heterocyclic ring
Adamantyl carboxamidesIncorporates adamantane moietySelective enzyme inhibitorsHighly hydrophobic structure
N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamideNitro substitution on phenyl ringPotential anti-inflammatoryNitro group enhances reactivity

Case Studies

  • Antimicrobial Testing : A recent study screened various chloroacetamides against E. coli, S. aureus, and C. albicans. The findings highlighted that compounds with specific substituents showed enhanced effectiveness against Gram-positive bacteria due to their structural properties .
  • Inhibition of COX Enzymes : Another research project investigated the anti-inflammatory effects of substituted acetamides, demonstrating significant COX-2 inhibition with IC50 values comparable to celecoxib. These findings suggest a promising therapeutic potential for inflammation-related conditions .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c11-6-10(13)12(8-3-4-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZRWNKEBVWBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CS2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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